N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide
Description
This compound belongs to a class of benzothiazole-pyrrolidine hybrids, characterized by a 1,3-benzothiazole core substituted at the 2-position with a pyrrolidine-3-carboxamide group and a methylsulfanyl moiety at the 6-position.
Properties
IUPAC Name |
N-tert-butyl-1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-6-5-12(22-4)9-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULTVARJDMNZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiazol core. This can be achieved via the cyclization of o-aminothiophenol with appropriate carboxylic acids or derivatives. The methylsulfanyl group is introduced through nucleophilic substitution reactions. The final assembly of the pyrrolidine and tert-butyl groups often requires careful control of reaction conditions, particularly temperature and solvent choice, to ensure successful coupling and formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates optimization for scale, yield, and cost-effectiveness. Typically, industrial synthesis would involve continuous flow reactors to handle the sequential reactions efficiently, ensuring high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide can undergo oxidation, particularly at the methylsulfanyl group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the benzothiazol ring or the carbonyl group, yielding various reduced intermediates.
Substitution: The benzothiazol core can participate in electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid in mild acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine) or electrophilic reagents in polar solvents.
Major Products
Scientific Research Applications
N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide finds applications across several scientific domains:
Chemistry: Used as a building block for more complex molecules, particularly in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with cellular receptors.
Medicine: Explored for therapeutic potential, possibly in drug design and development targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide typically involves its interaction with molecular targets such as enzymes or receptors. The presence of the benzothiazol and pyrrolidine moieties allows it to bind effectively, modulating activity through inhibition or activation. The pathways involved may include key signaling or metabolic routes, depending on the specific application.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzothiazole-Based Analogs
The patent journal () highlights compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1), which shares the benzothiazole motif but replaces the pyrrolidine-carboxamide with a tetrahydroquinoline-thiazole system. Key differences include:
- Substituent Flexibility: The target compound’s pyrrolidine ring allows conformational flexibility, whereas the tetrahydroquinoline in Example 1 imposes rigidity.
- Electrophilic Moieties : The methylsulfanyl group in the target compound may act as a hydrogen-bond acceptor, contrasting with the carboxylic acid in Example 1, which introduces solubility and ionization variability .
Pyrrolidine-Carboxamide Derivatives
The Catalog of Pyridine Compounds () lists analogs such as tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate , which features a pyrrolidine-carboxylate backbone but lacks the benzothiazole moiety. Structural distinctions include:
tert-Butyl Carboxamide Variants
describes n-tert-butyl-3-methylpyridine-2-carboxamide , which shares the tert-butyl carboxamide group but replaces the benzothiazole-pyrrolidine system with a methylpyridine scaffold. Key contrasts include:
- Bioisosteric Replacements : Benzothiazole (aromatic, planar) vs. pyridine (smaller, less lipophilic) affects target selectivity.
- Pharmacophore Geometry : The pyrrolidine ring in the target compound may enable three-dimensional interactions unavailable in the pyridine-based analog .
Table 1: Structural Comparison of Key Analogs
Pharmacological and Functional Comparisons
Enzyme Inhibition and Selectivity
The patent journal () reports pharmacological studies (Tables 1–5) for benzothiazole derivatives, showing nanomolar IC50 values against kinases or proteases. While the target compound’s specific activity is undisclosed, its methylsulfanyl group may enhance binding to cysteine-rich active sites, a feature absent in pyridine-based analogs like those in .
Solubility and Bioavailability
- Target Compound : Predicted moderate solubility due to the polar carboxamide and hydrophobic tert-butyl group.
- Pyridine Analogs () : Higher solubility in polar solvents due to pyridine’s nitrogen lone pair, but reduced membrane permeability compared to benzothiazoles .
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